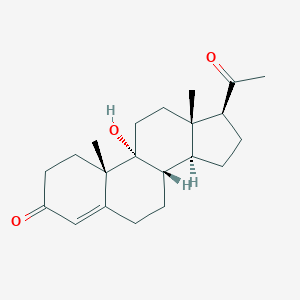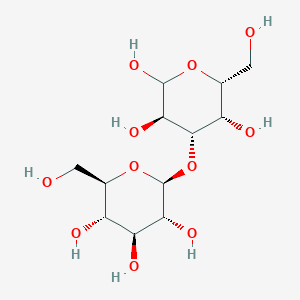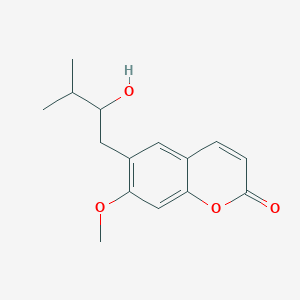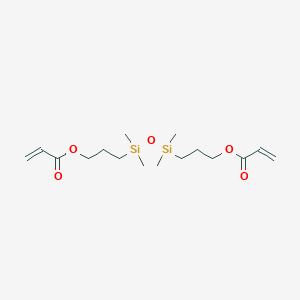![molecular formula C16H19N3 B095046 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- CAS No. 136-21-0](/img/structure/B95046.png)
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- is a chemical compound that is commonly used in scientific research. This compound is also known as Sudan IV and is a member of the azo dye family. Sudan IV is a red dye that is commonly used in histology and microbiology to stain lipids and triglycerides.
Wirkmechanismus
Sudan IV works by binding to the lipid droplets in cells and tissues, causing them to become visible under a microscope. The dye is selective for lipids and triglycerides, allowing researchers to identify these structures in cells and tissues.
Biochemische Und Physiologische Effekte
Sudan IV has no known biochemical or physiological effects in humans or animals. However, it is important to note that Sudan IV is a potentially hazardous chemical and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sudan IV in lab experiments is its selectivity for lipids and triglycerides. This allows researchers to specifically identify these structures in cells and tissues. Additionally, Sudan IV is relatively inexpensive and easy to use.
One limitation of using Sudan IV is its potential toxicity. The dye can be harmful if ingested or inhaled, and it may cause skin irritation upon contact. Additionally, Sudan IV is not suitable for use in live cells or tissues, as it requires fixation and staining procedures that can alter the structure of the sample.
Zukünftige Richtungen
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining methods that are less toxic and more suitable for use in live cells and tissues. Additionally, researchers may investigate the use of Sudan IV in the detection of other types of lipids and triglycerides, as well as its potential use in diagnosing diseases such as cancer. Overall, Sudan IV is a valuable tool for scientific research, and further investigation into its properties and applications is warranted.
Synthesemethoden
The synthesis of Sudan IV involves the reaction of 2,4-dimethylphenylamine with diazotized 2,5-dimethylaniline. The resulting compound is a red dye that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Sudan IV is commonly used in histology and microbiology to stain lipids and triglycerides. It is also used in food testing to detect the presence of vegetable oil in animal fat. Additionally, Sudan IV has been used in environmental studies to detect the presence of oil in water samples.
Eigenschaften
CAS-Nummer |
136-21-0 |
|---|---|
Produktname |
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- |
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |
InChI-Schlüssel |
HGBRQTVTZZIIAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Andere CAS-Nummern |
136-21-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




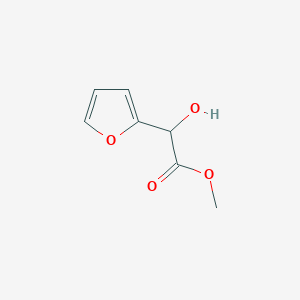

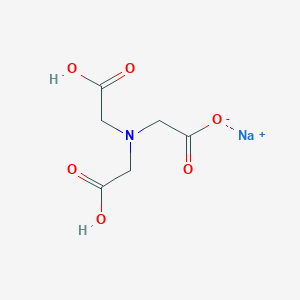

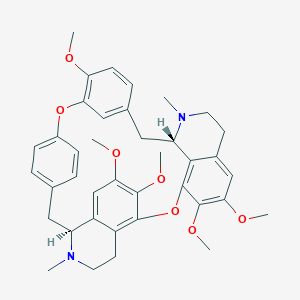
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
